CPI-613

Catalog No.
S525750
CAS No.
95809-78-2
M.F
C22H28O2S2
M. Wt
388.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPI-613

CAS Number

95809-78-2

Product Name

CPI-613

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid

Molecular Formula

C22H28O2S2

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

CPI613; CPI-613; CPI 613; Devimistat

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2

Description

The exact mass of the compound 6,8-Bis(benzylthio)octanoic acid is 388.15307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Pyruvate Dehydrogenase (PDH) and alpha-Ketoglutarate Dehydrogenase (KGDH):

,8-Bis(benzylthio)octanoic acid is known to inhibit two key enzymes in cellular metabolism: pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH) [1]. These enzymes play a crucial role in converting pyruvate and alpha-ketoglutarate into usable energy within the mitochondria. By inhibiting these enzymes, 6,8-Bis(benzylthio)octanoic acid disrupts the normal energy production pathway in cancer cells, forcing them to rely on alternative, less efficient mechanisms [1].

*Source: 6,8-Bis(benzylthio)octanoic acid - R&D Systems:

Impact on Cancer Cell Metabolism:

The primary area of research for 6,8-Bis(benzylthio)octanoic acid focuses on its potential anti-cancer properties. Studies have shown that the drug can selectively target cancer cells by inhibiting their mitochondrial metabolism and inducing the production of reactive oxygen species (ROS) which can damage cellular components [1, 7]. This effect is particularly interesting because it appears to have less impact on healthy cells [7].

*Source:

  • 6,8-Bis(benzylthio)octanoic acid - R&D Systems:
  • 6,8-Bis(benzylthio)-octanoic acid = 98 HPLC 95809-78-2 Sigma-Aldrich:

CPI-613, also known as Devimistat, is a novel compound designed as a lipoate derivative that selectively targets mitochondrial metabolism in cancer cells. It specifically inhibits two key enzymes in the tricarboxylic acid cycle: pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By disrupting these metabolic pathways, CPI-613 induces energy depletion and promotes apoptosis in malignant cells while sparing normal cells, making it a promising candidate for cancer therapy, particularly in hematologic malignancies and pancreatic cancer .

BBTOA's anti-cancer properties stem from its ability to disrupt tumor cell metabolism. By inhibiting PDH and KGDH, it hinders the conversion of pyruvate and alpha-ketoglutarate into energy within the mitochondria. This forces cancer cells to rely on alternative, less efficient energy pathways, ultimately leading to cell death [, ].

  • Limited data: Information on specific hazards associated with BBTOA is scarce. However, due to the presence of sulfur atoms, it's advisable to handle it with care, as some thio-compounds can be irritating or have unpleasant odors.
  • Potential Toxicity: As with any drug candidate, further research is needed to determine potential side effects and establish safe handling procedures.

CPI-613 functions primarily through the inhibition of mitochondrial respiration. The compound causes hyperphosphorylation of the E1α subunit of pyruvate dehydrogenase, which leads to a decrease in ATP production and subsequent cell death in cancer cells . The inhibition of alpha-ketoglutarate dehydrogenase further disrupts the citric acid cycle, enhancing the cytotoxic effects of chemotherapy when used in combination therapies .

CPI-613 exhibits significant anticancer activity by targeting altered mitochondrial metabolism in tumor cells. Studies have demonstrated that it can induce apoptosis, necrosis, and autophagy in various cancer cell lines. The compound has shown efficacy against acute myeloid leukemia and pancreatic cancer by enhancing sensitivity to conventional chemotherapeutics and promoting metabolic changes that lead to tumor cell death . Additionally, CPI-613 activates adenosine monophosphate-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis and promoting autophagy .

The synthesis of CPI-613 involves several steps to create its lipoate structure. Although specific methodologies are proprietary, it is generally synthesized from lipoic acid derivatives through chemical modifications that enhance its stability and bioactivity. Recent studies have focused on optimizing the synthesis process to improve yields and reduce costs associated with production .

CPI-613 is primarily being investigated for its applications in oncology. Clinical trials have explored its use as a monotherapy and in combination with other chemotherapeutic agents for treating various cancers, including:

  • Acute Myeloid Leukemia: Demonstrated enhanced efficacy when combined with high-dose cytarabine.
  • Pancreatic Cancer: Shown to improve response rates when used alongside modified FOLFIRINOX regimens .

The compound's unique mechanism targeting mitochondrial metabolism positions it as a potential treatment option for tumors resistant to standard therapies.

Interaction studies have revealed that CPI-613 can sensitize cancer cells to chemotherapy by altering metabolic pathways. For instance, when combined with conventional chemotherapeutics like doxorubicin or cytarabine, CPI-613 enhances the cytotoxic effects significantly compared to chemotherapy alone. This synergistic effect is attributed to its ability to inhibit critical metabolic enzymes that are often upregulated in resistant tumor cells . Moreover, studies indicate that CPI-613's mechanism of action may vary depending on the genetic background of the tumor cells, such as p53 status .

Several compounds share structural or functional similarities with CPI-613:

Compound NameMechanism of ActionUnique Features
Lipoic AcidAntioxidant; cofactor for mitochondrial enzymesNaturally occurring; broader metabolic roles
DichloroacetateInhibits pyruvate dehydrogenase; alters glucose metabolismPrimarily used for lactic acidosis; limited cancer focus
MetforminActivates AMPK; reduces hepatic glucose outputCommonly used for diabetes; dual role in cancer metabolism
2-Deoxy-D-glucoseInhibits glycolysis; affects energy metabolismPrimarily targets glucose metabolism

CPI-613 stands out due to its specific targeting of mitochondrial enzymes involved in the tricarboxylic acid cycle, making it particularly effective against tumors with altered mitochondrial function. Its selectivity for malignant cells while sparing normal tissues further enhances its therapeutic potential compared to other compounds listed above .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

388.15307248 g/mol

Monoisotopic Mass

388.15307248 g/mol

Heavy Atom Count

26

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E76113IR49

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Devimistat is a racemic mixture of the enantiomers of a synthetic alpha-lipoic lipoic acid analogue with potential chemopreventive and antineoplastic activities. Although the exact mechanism of action is unknown, devimistat has been shown to inhibit metabolic and regulatory processes required for cell growth in solid tumors. Both enantiomers in the racemic mixture exhibit antineoplastic activity.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

95809-78-2

Wikipedia

Devimistat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Pardee TS, Lee K, Luddy J, Maturo C, Rodriguez R, Isom S, Miller LD, Stadelman KM, Levitan D, Hurd D, Ellis LR, Harrelson R, Manuel M, Dralle S, Lyerly S, Powell BL. A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies. Clin Cancer Res. 2014 Oct 15;20(20):5255-64. doi: 10.1158/1078-0432.CCR-14-1019. Epub 2014 Aug 27. PubMed PMID: 25165100; PubMed Central PMCID: PMC4199870.
2: Stuart SD, Schauble A, Gupta S, Kennedy AD, Keppler BR, Bingham PM, Zachar Z.  A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. Cancer Metab. 2014 Mar 10;2(1):4. doi: 10.1186/2049-3002-2-4. PubMed PMID: 24612826; PubMed Central PMCID: PMC4108059.
3: Zachar Z, Marecek J, Maturo C, Gupta S, Stuart SD, Howell K, Schauble A, Lem J, Piramzadian A, Karnik S, Lee K, Rodriguez R, Shorr R, Bingham PM. Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo. J Mol Med (Berl). 2011 Nov;89(11):1137-48. doi: 10.1007/s00109-011-0785-8. Epub 2011 Jul 19. PubMed PMID: 21769686.
4: Lee KC, Shorr R, Rodriguez R, Maturo C, Boteju LW, Sheldon A. Formation and anti-tumor activity of uncommon in vitro and in vivo metabolites of CPI-613, a novel anti-tumor compound that selectively alters tumor energy metabolism. Drug Metab Lett. 2011 Aug;5(3):163-82. PubMed PMID: 21722089.

Explore Compound Types